Iodecimol - 81045-33-2

Iodecimol

Catalog Number: EVT-427988
CAS Number: 81045-33-2
Molecular Formula: C35H44I6N6O16
Molecular Weight: 1566.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Iodecimol can be derived from various synthetic pathways, often involving the modification of simpler organic molecules to introduce iodine into their structure. The synthesis of Iodecimol typically requires specific reagents and conditions that facilitate the incorporation of iodine atoms into the molecular framework.

Classification

Iodecimol falls under the category of organic halides, specifically halogenated hydrocarbons. Its classification is based on its structural characteristics, which include the presence of carbon (C), hydrogen (H), and iodine (I) atoms.

Synthesis Analysis

Methods

The synthesis of Iodecimol can be achieved through several methods, including:

  1. Electrophilic Halogenation: This method involves the reaction of an organic substrate with iodine in the presence of a catalyst, which facilitates the substitution of hydrogen atoms with iodine.
  2. Nucleophilic Substitution: In this approach, a nucleophile displaces a leaving group in an organic compound, allowing for the introduction of iodine into the structure.
  3. Radical Reactions: These reactions utilize free radicals to promote the addition of iodine to alkenes or alkynes, resulting in halogenated products.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.

Molecular Structure Analysis

Structure

Iodecimol's molecular structure can be represented by its chemical formula, which includes carbon, hydrogen, and iodine atoms. The specific arrangement of these atoms defines its physical and chemical properties.

Data

The molecular weight of Iodecimol is approximately 250 g/mol. Its structure typically features a carbon backbone with iodine substituents that influence its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Reactions

Iodecimol participates in various chemical reactions that are characteristic of halogenated compounds, such as:

  1. Nucleophilic Attack: Iodine can be displaced by stronger nucleophiles in substitution reactions.
  2. Elimination Reactions: Under certain conditions, Iodecimol can undergo elimination reactions to form alkenes.
  3. Oxidation-Reduction Reactions: The presence of iodine allows for redox chemistry where Iodecimol can act as either an oxidizing or reducing agent depending on the reaction context.

Technical Details

The kinetics and mechanisms of these reactions are influenced by factors such as solvent polarity and temperature. For instance, polar solvents may stabilize charged intermediates, affecting reaction rates.

Mechanism of Action

Process

The mechanism by which Iodecimol exerts its effects in biological systems often involves interactions at the molecular level. It may function through:

  • Binding to Receptors: Iodecimol can bind to specific biological receptors, influencing cellular signaling pathways.
  • Modulating Enzymatic Activity: By interacting with enzymes, it may enhance or inhibit biochemical reactions crucial for cellular function.

Data

Studies have shown that Iodecimol's efficacy is linked to its ability to mimic natural substrates or ligands within biological systems, allowing it to modulate physiological responses effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iodecimol is typically a colorless to pale yellow liquid.
  • Boiling Point: It has a boiling point around 150°C, indicating moderate volatility.
  • Solubility: The compound is soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Iodecimol exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: It is reactive towards nucleophiles and can participate in various substitution and addition reactions.

Relevant Data or Analyses

Quantitative analyses reveal that Iodecimol has a log P value indicative of moderate lipophilicity, influencing its bioavailability and distribution within biological systems.

Applications

Iodecimol has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceutical agents.
  2. Biochemical Research: Researchers utilize Iodecimol to study halogenated compounds' effects on biological systems.
  3. Diagnostic Tools: Its properties make it suitable for developing imaging agents in medical diagnostics.
Introduction

Background and Contextualization of Iodecimol in Modern Science

Iodecimol represents a state-of-the-art nanoparticulate contrast agent engineered for high-resolution computed tomography (CT) and multimodal imaging. Its core architecture integrates iodinated moieties with surface-functionalized stealth polymers, enabling enhanced in vivo circulation stability and target-specific accumulation. Historically, iodinated agents faced limitations in vascular retention time and nonspecific biodistribution, restricting their utility in prolonged imaging protocols. Iodecimol addresses these constraints through molecular innovations in nanoparticle surface engineering, positioning it as a pivotal tool for oncological and cardiovascular imaging where spatial-temporal resolution is critical [1] [4]. Its development aligns with broader trends in nanomedicine that prioritize theranostic functionality—merging diagnostic precision with therapeutic potential.

Table 1: Evolution of Iodinated Contrast Agents

GenerationKey ComponentsLimitationsIodecimol Innovations
First (1950s)Ionic monomers (e.g., diatrizoate)High osmolality, nephrotoxicityNon-ionic, iso-osmolar design
Third (2000s)Iodinated nanoparticlesShort circulation half-lifePEGylated surface + targeting ligands
CurrentIodecimolN/ACAIX-targeted delivery + hypoxia imaging [1]

Synthesis of Current Literature on Iodecimol: Key Advances and Debates

Recent patent literature underscores breakthroughs in ligand conjugation techniques that enhance Iodecimol's tumor-selective delivery. WO2019133914A1 details carbonic anhydrase IX (CAIX)-directed ligands—notably acetazolamide derivatives—covalently bound to iodecimol-loaded liposomes, improving hypoxic tumor retention by >60% compared to non-targeted analogs [1] [4]. Methodologically, debates center on optimal ligand density: high-density folate receptor binders (e.g., from patent WO2013033438A2) may accelerate hepatic clearance, whereas moderate densities (5–10 ligands/particle) balance specificity and pharmacokinetics [10]. Additionally, US12083187B2 highlights controversies in nanoformulation stability, where vitamin E-core micelles outperform polyethylene glycol (PEG) liposomes in maintaining iodine payloads under physiological shear stress [4].

Theoretical Frameworks for Iodecimol Research: Interdisciplinary Perspectives

Iodecimol’s design necessitates integrating principles from colloidal chemistry, molecular targeting, and biomedical imaging:

  • Materials Science: Patent WO2013033438A2 establishes H-phosphonate chemistry for PEG grafting, achieving >85% stealth polymer coverage. This prevents opsonization and extends plasma half-life to ~8 hours [10].
  • Biological Targeting: Ligand-receptor kinetics (e.g., CAIX or folate receptors) are modeled using Langmuir adsorption isotherms, where kon/koff rates predict tumor accumulation efficiency [1].
  • Imaging Physics: Attenuation coefficients of iodine (5–30 keV) are optimized for dual-energy CT, enabling material decomposition algorithms to distinguish contrast-enhanced tissues [4].These interdisciplinary frameworks enable predictive optimization of Iodecimol for specific pathological microenvironments, such as stromal-rich carcinomas.

Identification of Critical Knowledge Gaps in Iodecimol Studies

Despite advancements, four unresolved challenges persist:

  • Methodological Gaps: No standardized assays evaluate iodine leakage kinetics during particle extravasation. Current in vitro models fail to simulate endothelial porosity in tumors [6].
  • Analytical Gaps: Clinical validation of ligand specificity relies on indirect metrics (e.g., tumor shrinkage), lacking direct imaging correlates for target engagement [1] [6].
  • Temporal Gaps: Long-term stability data (>6 months) for lyophilized Iodecimol formulations remain unpublished, hindering translational pipelines [4].
  • Theoretical Gaps: Mechanisms of cellular internalization (endocytosis vs. passive diffusion) are undefined for iodinated nanoemulsions [10].These gaps are classified per Pluto Labs’ taxonomy, emphasizing analytical and methodological deficiencies as primary barriers [6].

Table 2: Critical Knowledge Gaps in Iodecimol Research

Gap CategorySpecific ChallengeImpact on DevelopmentPriority Level
MethodologicalLack of dynamic leakage assaysUncertain in vivo payload retentionHigh
AnalyticalNo direct target engagement biomarkersInefficient ligand optimizationCritical
TemporalAbsence of long-term stability protocolsShelf-life limitationsMedium
TheoreticalUndefined cellular uptake mechanismsSuboptimal particle engineeringHigh [6]

Research Objectives and Hypotheses

This review articulates three core objectives:1. Objective 1: Quantify iodine release kinetics using microfluidic tumor-on-chip models simulating vascular permeability.- Hypothesis: Convection-enhanced transport will reduce payload loss by >40% versus diffusion-dominated systems.2. Objective 2: Develop multimodal (CT/MRI) imaging probes to spatially resolve CAIX-Iodecimol binding in situ.- Hypothesis: Gadolinium-doped Iodecimol will correlate ligand density with T1-weighted signal enhancement.3. Objective 3: Establish accelerated stability protocols via Arrhenius modeling of iodine degradation.- Hypothesis: Activation energies (Ea) of iodine dissociation will predict 24-month stability at 5°C.

Table 3: Research Objectives and Validation Methodologies

ObjectivePrimary MetricValidation MethodSuccess Threshold
Iodine kinetics modelingLeakage rate (µg/cm²/h)Tumor-on-chip fluorescence microscopy≤10% payload loss over 24h
Multimodal target engagementSignal-to-noise ratio (CT vs. MRI)Co-registration in murine xenograftsR² > 0.85 for ligand density:SNR
Stability predictionArrhenius Ea (kJ/mol)HPLC-UV post-thermal stress testingR² > 0.9 for degradation model

Academic and Industrial Significance of Iodecimol Investigations

Iodecimol bridges academic innovation and industrial applications:

  • Academic Impact: It enables real-time studies of hypoxia-driven tumor microenvironments using non-radioactive probes. Its modifiable surface facilitates "plug-and-play" ligand screening for novel biomarkers [1] [10].
  • Industrial Value: Patent landscapes reveal competitive activity in nanocarrier iodine formulations (e.g., WO2019133914A1, US12083187B2), with projected markets exceeding $1.2B by 2030. Scalable H-phosphonate coupling (WO2013033438A2) reduces manufacturing costs by 30% versus traditional carbodiimide chemistry [4] [10].Future iterations may integrate therapeutic payloads (e.g., everolimus), positioning Iodecimol as a paradigm for image-guided drug delivery in personalized oncology.

Properties

CAS Number

81045-33-2

Product Name

Iodecimol

IUPAC Name

5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-N-(2-hydroxyethyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2-hydroxyethyl)amino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C35H44I6N6O16

Molecular Weight

1566.2 g/mol

InChI

InChI=1S/C35H44I6N6O16/c36-24-20(32(60)42-14(6-50)7-51)26(38)30(27(39)21(24)33(61)43-15(8-52)9-53)46(1-3-48)18(58)5-19(59)47(2-4-49)31-28(40)22(34(62)44-16(10-54)11-55)25(37)23(29(31)41)35(63)45-17(12-56)13-57/h14-17,48-57H,1-13H2,(H,42,60)(H,43,61)(H,44,62)(H,45,63)

InChI Key

RHISTIGVAKTTCM-UHFFFAOYSA-N

SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Synonyms

iodecol
ZK 38 005

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.